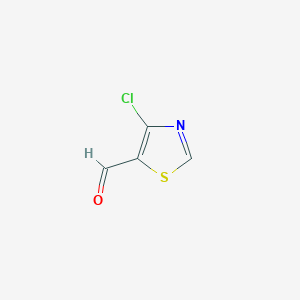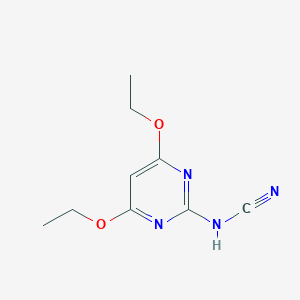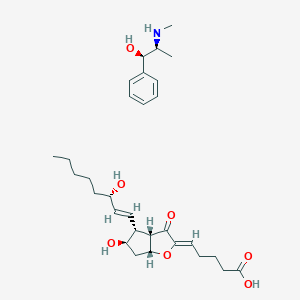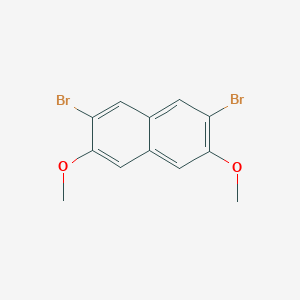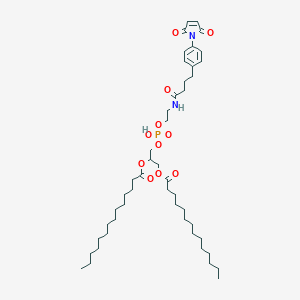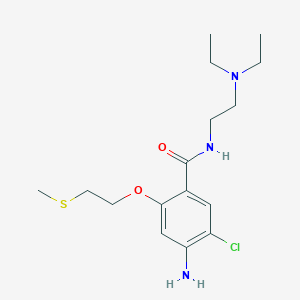
Metoclopramide sulfide
Descripción general
Descripción
Metoclopramide is an antiemetic agent and dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying .
Synthesis Analysis
Metoclopramide has been synthesized using various methods. One study describes an improved synthesis of Metoclopramide hydrochloride using a high yield condensation at low temperature . Another study discusses the radiosynthesis of [11C]metoclopramide .Molecular Structure Analysis
The molecular formula of Metoclopramide is C14H22ClN3O2 . It has been studied for its effects on the surface ionization of fumed silica .Chemical Reactions Analysis
While specific chemical reactions involving Metoclopramide were not found, it’s known that Metoclopramide interacts with dopamine receptors in the gastrointestinal tract .Physical And Chemical Properties Analysis
Metoclopramide is rapidly absorbed in the gastrointestinal tract with an absorption rate of about 84% . It has been shown to affect the motility of the gastrointestinal tract .Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
102670-58-6 |
|---|---|
Nombre del producto |
Metoclopramide sulfide |
Fórmula molecular |
C16H26ClN3O2S |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfanylethoxy)benzamide |
InChI |
InChI=1S/C16H26ClN3O2S/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)22-8-9-23-3/h10-11H,4-9,18H2,1-3H3,(H,19,21) |
Clave InChI |
QRIOIGZLWPJCCP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |
Otros números CAS |
102670-58-6 |
Sinónimos |
metoclopramide sulfide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


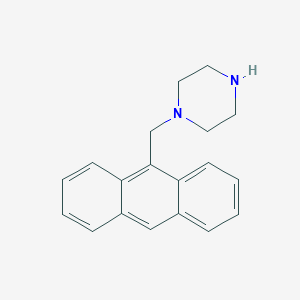
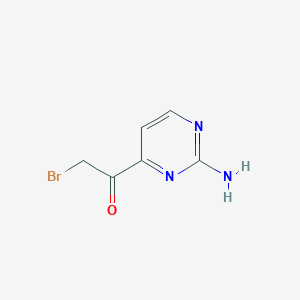
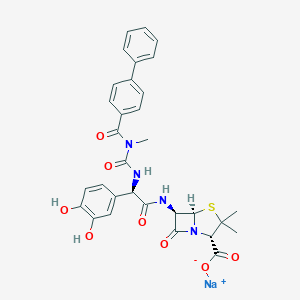
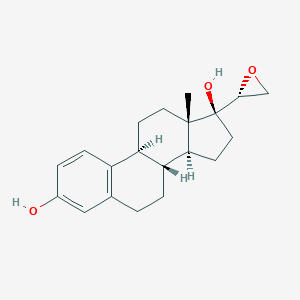
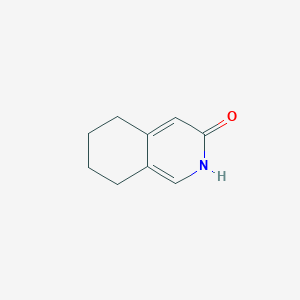
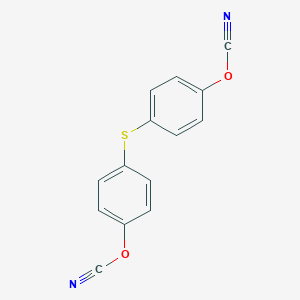
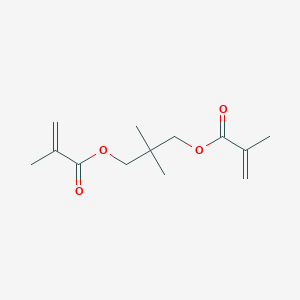
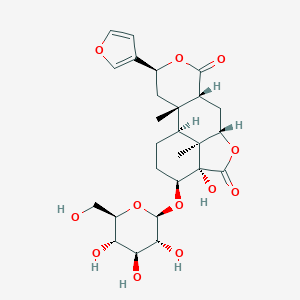
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
